3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride
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Overview
Description
3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride is an organic compound with the molecular formula C12H17NO2·HCl. It is a hydrochloride salt of 3-(1-amino-2,2-dimethylpropyl)benzoic acid, which is characterized by the presence of an amino group and a benzoic acid moiety. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,2-dimethylpropanoic acid.
Amination: The 2,2-dimethylpropanoic acid undergoes an amination reaction to introduce the amino group, forming 3-(1-amino-2,2-dimethylpropyl)benzoic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amination reactions followed by purification processes to ensure high purity and yield. The reaction conditions are optimized to achieve efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzoic acid moiety can participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Amino-2,2-dimethylpropyl)benzoic acid
- 2,2-Dimethylpropanoic acid
- Benzoic acid derivatives
Uniqueness
3-(1-Amino-2,2-dimethylpropyl)benzoic acid;hydrochloride is unique due to its specific combination of an amino group and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications.
Properties
IUPAC Name |
3-(1-amino-2,2-dimethylpropyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-12(2,3)10(13)8-5-4-6-9(7-8)11(14)15;/h4-7,10H,13H2,1-3H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZGUZBFIUXFLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC(=CC=C1)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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